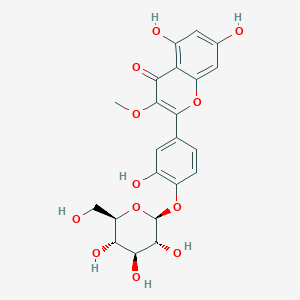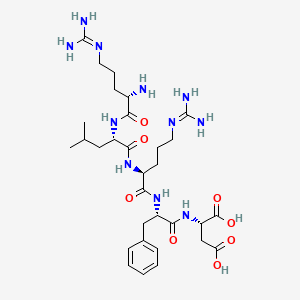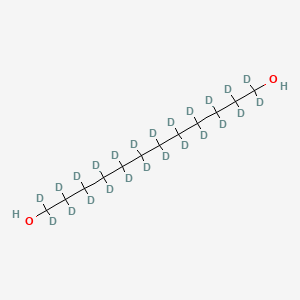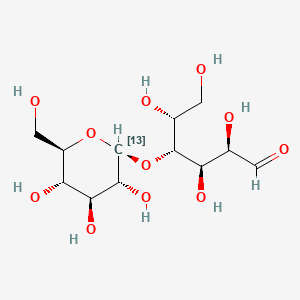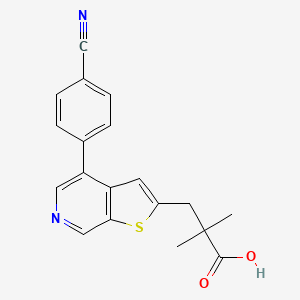
Puliginurad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Puliginurad involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturing process developed by the originating pharmaceutical company .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Puliginurad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Puliginurad has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study urate transporter inhibition and related chemical processes.
Biology: Investigated for its effects on cellular processes involving uric acid transport and metabolism.
Medicine: Explored for its therapeutic potential in treating hyperuricemia and gout, with ongoing clinical trials to evaluate its efficacy and safety
Wirkmechanismus
Puliginurad exerts its effects by inhibiting the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, this compound reduces the reabsorption of uric acid, thereby increasing its excretion through urine. This mechanism directly lowers serum uric acid levels, which is crucial in managing and potentially preventing gout flares and other complications associated with hyperuricemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lesinurad: Another URAT1 inhibitor used in combination with other agents for gout therapy.
Verinurad: A potent URAT1 inhibitor with similar applications in hyperuricemia and gout treatment.
Dotinurad: An effective uricosuric agent targeting URAT1 for the treatment of hyperuricemia
Uniqueness of Puliginurad
This compound stands out due to its high selectivity and potency as a URAT1 inhibitor. Its unique chemical structure and favorable safety profile make it a promising candidate for further development and clinical use .
Eigenschaften
CAS-Nummer |
2013582-27-7 |
|---|---|
Molekularformel |
C19H16N2O2S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-[4-(4-cyanophenyl)thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C19H16N2O2S/c1-19(2,18(22)23)8-14-7-15-16(10-21-11-17(15)24-14)13-5-3-12(9-20)4-6-13/h3-7,10-11H,8H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
QWCZAFGDQBUAFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC2=C(S1)C=NC=C2C3=CC=C(C=C3)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


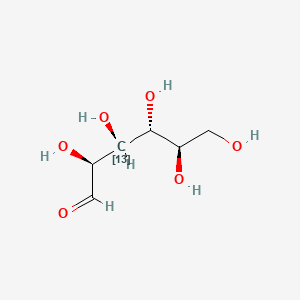
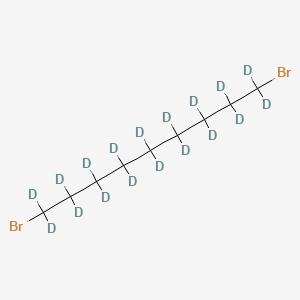
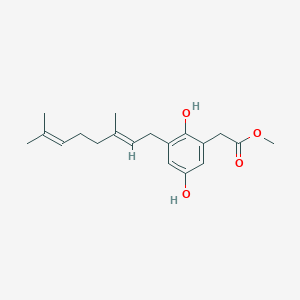
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)
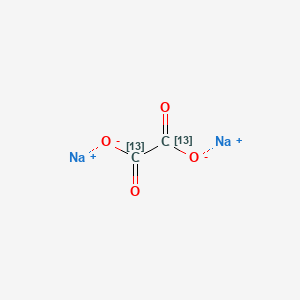
![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
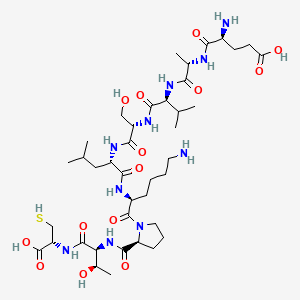
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
